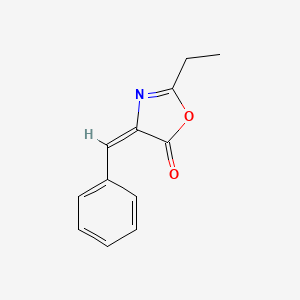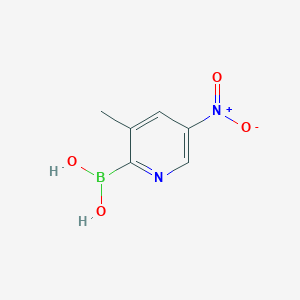
(3-Methyl-5-nitropyridin-2-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methyl-5-nitropyridin-2-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring substituted with a methyl group at the 3-position and a nitro group at the 5-position. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-5-nitropyridin-2-yl)boronic acid typically involves the borylation of a halogenated precursor. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with a halogenated pyridine derivative in the presence of a palladium catalyst . The reaction is usually carried out under mild conditions, making it suitable for the synthesis of various boronic acid derivatives.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The scalability of the Miyaura borylation reaction makes it a preferred method for industrial synthesis .
化学反应分析
Types of Reactions: (3-Methyl-5-nitropyridin-2-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Reduction: Reducing agents such as hydrogen gas, palladium on carbon, or sodium borohydride.
Major Products Formed:
Suzuki-Miyaura Coupling: Formation of biaryl or vinyl-aryl compounds.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of amines.
科学研究应用
(3-Methyl-5-nitropyridin-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component of therapeutic agents.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of (3-Methyl-5-nitropyridin-2-yl)boronic acid is primarily based on its ability to participate in cross-coupling reactions. The boronic acid group acts as a nucleophile, forming a bond with the palladium catalyst and subsequently transferring the organic group to the electrophilic partner .
相似化合物的比较
Phenylboronic Acid: Similar in structure but lacks the pyridine ring and specific substituents.
4-Methylphenylboronic Acid: Contains a methyl group but lacks the nitro group and pyridine ring.
2-Nitrophenylboronic Acid: Contains a nitro group but lacks the methyl group and pyridine ring.
Uniqueness: (3-Methyl-5-nitropyridin-2-yl)boronic acid is unique due to the presence of both a methyl and a nitro group on the pyridine ring. This combination of substituents imparts distinct reactivity and properties, making it a valuable reagent in various chemical transformations .
属性
分子式 |
C6H7BN2O4 |
|---|---|
分子量 |
181.94 g/mol |
IUPAC 名称 |
(3-methyl-5-nitropyridin-2-yl)boronic acid |
InChI |
InChI=1S/C6H7BN2O4/c1-4-2-5(9(12)13)3-8-6(4)7(10)11/h2-3,10-11H,1H3 |
InChI 键 |
JSMCIRKNTMRRGY-UHFFFAOYSA-N |
规范 SMILES |
B(C1=NC=C(C=C1C)[N+](=O)[O-])(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-o-tolyl-acetamide](/img/structure/B12868438.png)
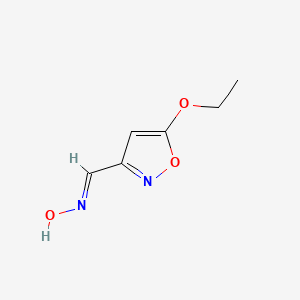
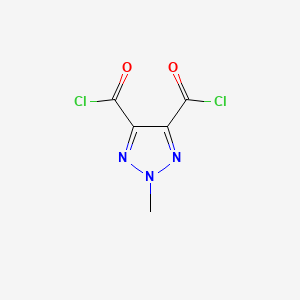
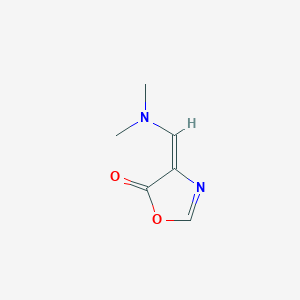
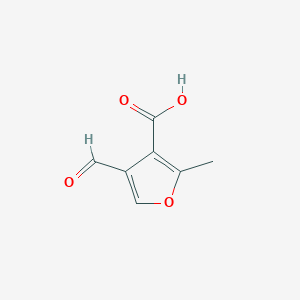

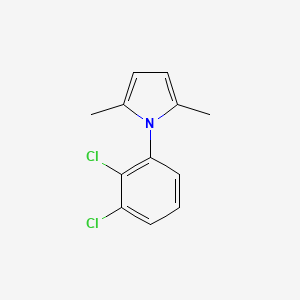
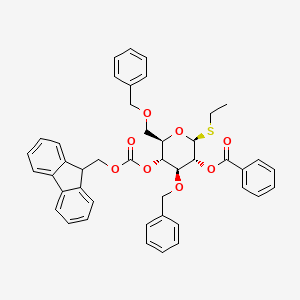
![Spiro[1,3,3a,5-tetrahydropyrazolo[5,1-b][1,3]oxazine-2,1'-cyclopropane]-5-carboxylic acid](/img/structure/B12868498.png)

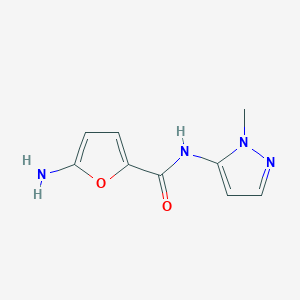
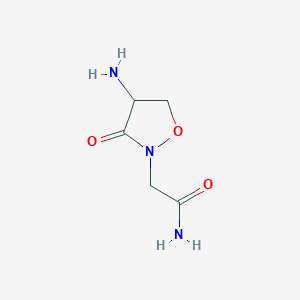
![2-(Difluoromethoxy)benzo[d]oxazole-4-sulfonamide](/img/structure/B12868531.png)
